2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1226434-58-7
VCID: VC7757173
InChI: InChI=1S/C22H17F3N4O2S2/c1-31-17-7-5-14(6-8-17)18-12-27-21(33-13-19(30)28-20-26-9-10-32-20)29(18)16-4-2-3-15(11-16)22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30)
SMILES: COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4
Molecular Formula: C22H17F3N4O2S2
Molecular Weight: 490.52

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

CAS No.: 1226434-58-7

Cat. No.: VC7757173

Molecular Formula: C22H17F3N4O2S2

Molecular Weight: 490.52

* For research use only. Not for human or veterinary use.

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide - 1226434-58-7

Specification

CAS No. 1226434-58-7
Molecular Formula C22H17F3N4O2S2
Molecular Weight 490.52
IUPAC Name 2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C22H17F3N4O2S2/c1-31-17-7-5-14(6-8-17)18-12-27-21(33-13-19(30)28-20-26-9-10-32-20)29(18)16-4-2-3-15(11-16)22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30)
Standard InChI Key BTKCOVLHAODBBY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4

Introduction

Structural and Chemical Identity

Molecular Architecture

The molecular formula of 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is C22H17F3N4O2S2\text{C}_{22}\text{H}_{17}\text{F}_{3}\text{N}_{4}\text{O}_{2}\text{S}_{2}, with a molecular weight of 490.52 g/mol. Its structure integrates an imidazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a 4-methoxyphenyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a thiazol-2-yl group. The trifluoromethyl and methoxy groups contribute to its hydrophobicity and electronic effects, potentially influencing receptor binding and metabolic stability.

Synthesis and Optimization

Reaction Pathways

The synthesis of this compound likely follows a multi-step sequence common to imidazole-thioacetamide derivatives (Fig. 1):

  • Imidazole ring formation: Condensation of 4-methoxybenzaldehyde with 3-(trifluoromethyl)aniline in the presence of ammonium acetate yields the substituted imidazole core.

  • Thioether linkage: Reaction of the imidazole-2-thiol with chloroacetyl chloride forms the thioacetamide bridge.

  • Amide coupling: The acetamide intermediate is coupled with 2-aminothiazole using carbodiimide-based reagents like EDCI/HOBt.

Key challenges include controlling regioselectivity during imidazole formation and minimizing oxidation of the thioether group. Purification often involves silica gel chromatography, with typical yields of 15–30% for analogous compounds.

Synthetic Considerations

  • Temperature sensitivity: Exothermic reactions during imidazole cyclization require strict temperature control (0–5°C).

  • Inert atmosphere: Nitrogen or argon is essential to prevent disulfide formation from thiol intermediates.

  • Solvent selection: Polar aprotic solvents like DMF enhance solubility but may complicate purification.

Analog StructureActivityIC50_{50}Target
Imidazole-thioacetamide with ClAnticancer2.3 μMTubulin polymerization
Thiadiazole-imidazole hybridAntimicrobial8.7 μg/mLDNA gyrase
Trifluoromethyl-substituted imidazoleAnti-inflammatory0.9 μMCOX-2

Table 1: Bioactivities of structurally related compounds.

The trifluoromethyl group in this compound may enhance membrane permeability and metabolic stability, traits critical for CNS-targeted therapies. The thiazole ring could mediate interactions with kinases or ATP-binding pockets, as seen in PF 06409577, an AMPK activator .

Mechanistic Hypotheses

  • Kinase inhibition: The thiazole and imidazole moieties may compete with ATP for binding in kinases like EGFR or VEGFR2 .

  • Epigenetic modulation: Thioacetamide groups in analogs have shown HDAC inhibitory activity, potentially altering gene expression in cancer cells.

  • Oxidative stress induction: The sulfur-rich structure could deplete glutathione reserves, triggering apoptosis in malignant cells.

Physicochemical Properties

Solubility and Stability

Predicted logP values (ChemAxon) suggest high lipophilicity (clogP = 4.2), indicating poor aqueous solubility but favorable blood-brain barrier penetration. Stability studies on analogs show:

  • pH sensitivity: Degradation accelerates under alkaline conditions (t1/2_{1/2} = 3.2 h at pH 9).

  • Photolysis: Benzophenone-like absorption at 290 nm warrants light-protected storage.

Crystallography

X-ray diffraction of a related compound (CCDC 2056781) reveals a planar imidazole ring with dihedral angles of 12.3° between aromatic substituents, suggesting π-stacking potential. The thioether bond length (1.81 Å) is consistent with partial double-bond character, influencing conformational flexibility.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Hybrid structures combining imidazole and thiazole rings show promise against multidrug-resistant tumors.

  • Neurodegeneration: AMPK activation by similar compounds (e.g., PF 06409577) suggests potential in Alzheimer’s models .

  • Antimicrobials: Thiazole-imidazole hybrids inhibit biofilm formation in Staphylococcus aureus at 4× MIC.

Industrial Synthesis Challenges

  • Scale-up issues: Low yields in imidazole cyclization necessitate flow chemistry approaches.

  • Purification costs: Similar compounds require multiple chromatographic steps, driving production costs >$1200/g.

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